Cas no 125639-64-7 ((S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester)
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- (S)-Ethyl 2-hydroxy-4-phenylbutanoate
- 2-(S)-Hydroxy-4-Phenyl-Butyric Acid Ethyl Ester
- (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
- 1,4-BIS(TETRAHYDRO-2-FURYLOXY)BUTANE
- Ethyl (S)-2-hydroxy-4-phenylbutyrate
- Ethyl(S)-2-hydroxy-4-phenylbutanoate
- ethyl (2S)-2-hydroxy-4-phenylbutanoate
- Ethyl (S)-alpha-hydroxybenzenebutanoate
- (S)-2-Hydroxy-4-phenylbutyrate
- Ethyl (S)-2-hydroxy-4-phenybutyrate
- S-(+)-ETHYL 2-HYDROXY-4-PHENYLBUTYRATE
- (+)-ETHYL (S)-2-HYDROXY-4-PHENYLBUTYRATE
- 2-(S)-HYDROXY-4-PHENYL-BUTYRIC ACID, ETHYL ESTER
- 125639-64-7
- Benzenebutanoic acid, alpha-hydroxy-, ethyl ester, (alphaS)-
- Ethyl 2-hydroxy-4-phenylbutyrate, (2S)-
- Ethyl 2-hydroxy-4-phenylbutyrate, (+)-
- ethyl (2S)-2-oxidanyl-4-phenyl-butanoate
- 2828BZ7CJW
- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.S)-
- ethyl (S)-2-hydroxy-4-phenylbutanoate
- DTXSID90450893
- UNII-2828BZ7CJW
- SCHEMBL991355
- AKOS016842495
- MFCD03095465
- BS-49165
- (alphaS)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester
- ZJYKSSGYDPNKQS-NSHDSACASA-N
- (S)-2-Hydroxy-4-phenylbutyric Acid, ethyl ester
- A805405
- CS-0227146
- (2S)-2-hydroxy-4-phenylbutanoic acid ethyl ester
-
- MDL: MFCD03095465
- Inchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
- InChI Key: ZJYKSSGYDPNKQS-NSHDSACASA-N
- SMILES: O[C@H](C(=O)OCC)CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 208.11000
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: Slightly yellowish oily
- Density: 1.098
- Melting Point: Not available
- Boiling Point: 331 ºC
- Flash Point: 138 ºC
- Refractive Index: n20/D 1.505
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 46.53000
- LogP: 1.54320
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Refrigerator
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H949095-10mg |
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
125639-64-7 | 10mg |
$136.00 | 2023-05-18 | ||
| TRC | H949095-25mg |
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
125639-64-7 | 25mg |
$ 190.00 | 2023-09-07 | ||
| TRC | H949095-50mg |
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
125639-64-7 | 50mg |
$ 362.00 | 2023-09-07 | ||
| TRC | H949095-100mg |
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
125639-64-7 | 100mg |
$ 690.00 | 2023-09-07 | ||
| TRC | H949095-250mg |
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |
125639-64-7 | 250mg |
$1499.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932382-100mg |
(S)-Ethyl 2-hydroxy-4-phenylbutanoate |
125639-64-7 | ≥98% | 100mg |
¥135.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932382-250mg |
(S)-Ethyl 2-hydroxy-4-phenylbutanoate |
125639-64-7 | ≥98% | 250mg |
¥200.70 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932382-1g |
(S)-Ethyl 2-hydroxy-4-phenylbutanoate |
125639-64-7 | ≥98% | 1g |
¥500.40 | 2022-08-31 | |
| abcr | AB200048-250 mg |
2-(S)-Hydroxy-4-phenyl-butyric acid ethyl ester; . |
125639-64-7 | 250 mg |
€110.20 | 2023-07-20 | ||
| abcr | AB200048-1 g |
2-(S)-Hydroxy-4-phenyl-butyric acid ethyl ester; . |
125639-64-7 | 1 g |
€177.20 | 2023-07-20 |
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester Suppliers
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester Related Literature
-
Christopher M. Clouthier,Joelle N. Pelletier Chem. Soc. Rev. 2012 41 1585
Additional information on (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: A Comprehensive Overview
The compound (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester (CAS No. 125639-64-7) is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound, often referred to as S-ethyl 2-hydroxy-4-phenylbutanoate, belongs to the class of esters and is characterized by its chiral center at the second carbon atom, which imparts optical activity to the molecule. The presence of a phenyl group at the fourth carbon further enhances its chemical diversity and reactivity.
Recent studies have highlighted the importance of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester in the field of drug delivery systems. Researchers have explored its ability to act as a prodrug, where the ester group can be cleaved under specific physiological conditions to release the parent acid, (S)-2-Hydroxy-4-phenylbutyric Acid. This property makes it an attractive candidate for targeted drug delivery, particularly in cancer therapy, where controlled release of therapeutic agents is crucial.
In terms of synthesis, (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester can be prepared via a variety of methods, including enzymatic resolution and asymmetric catalysis. These methods not only ensure high enantiomeric excess but also align with the principles of green chemistry by minimizing waste and reducing environmental impact. The use of chiral catalysts has been particularly effective in synthesizing this compound on an industrial scale, making it more accessible for research and commercial applications.
The pharmacokinetic properties of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester have been extensively studied, revealing its favorable absorption profile and bioavailability. These characteristics make it a promising candidate for oral drug delivery systems. Additionally, its ability to penetrate biological membranes efficiently has been leveraged in the development of nanomedicine formulations, where it serves as a stabilizing agent for drug nanoparticles.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester with greater accuracy. Molecular docking studies have shown that this compound exhibits potential binding affinity towards various therapeutic targets, including enzymes involved in inflammation and neurodegenerative diseases. These findings underscore its potential role in the development of novel therapeutic agents.
Moreover, the compound has been investigated for its role in metabolic pathways. Studies suggest that (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester can modulate key enzymes involved in lipid metabolism, offering new insights into its potential application in treating metabolic disorders such as obesity and diabetes. Its ability to influence cellular energy expenditure and fat storage mechanisms has drawn significant attention from researchers in the field of metabolic medicine.
In conclusion, (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester (CAS No. 125639-64-7) stands out as a versatile compound with multifaceted applications in pharmaceuticals, drug delivery systems, and metabolic research. Its unique chemical structure, coupled with recent advancements in synthesis and computational modeling, positions it as a valuable tool in modern medicinal chemistry. As research continues to uncover its full potential, this compound is poised to make significant contributions to the development of innovative therapeutic solutions.
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